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2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide
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Overview
Description
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide typically involves the following steps:
Formation of the Azetidine Ring:
Functionalization of the Azetidine Ring: The azetidine ring can be further functionalized through reactions such as aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines.
Coupling Reactions: The final compound can be obtained through coupling reactions, such as the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups on the azetidine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Another azetidine derivative with significant biological activities.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Exhibits similar properties to the above compounds.
Uniqueness
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is unique due to its specific structural features, including the azetidine ring and the cyclopropyl and ethylacetamide groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Biological Activity
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent studies.
The synthesis of this compound involves several chemical reactions, typically starting from azetidine derivatives. The compound's structure includes an azetidine ring, which contributes to its unique biological properties. The cyclopropyl and ethylacetamide moieties are significant for enhancing the compound's interaction with biological targets.
The primary mechanism by which this compound exerts its biological effects is not fully elucidated, but it is believed to involve the modulation of specific enzyme pathways. For example, compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways .
Table 1: Comparison of COX Inhibition by Related Compounds
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
---|---|---|
This compound | TBD | TBD |
Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
Indomethacin | 9.17 | TBD |
Note: TBD indicates that specific data for the compound is yet to be determined.
Anti-inflammatory Effects
Preliminary studies indicate that derivatives of azetidine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have demonstrated effective inhibition of COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins . These findings suggest that this compound may also possess similar anti-inflammatory capabilities.
Case Studies and Research Findings
Recent research has focused on the pharmacological profiles of azetidine derivatives, including their anti-inflammatory and analgesic effects. In vivo studies have shown that these compounds can significantly reduce edema in animal models, indicating their potential for treating inflammatory conditions.
- Study on Edema Reduction : A study assessed the anti-inflammatory effects of azetidine derivatives through carrageenan-induced paw edema in rats. The results indicated a dose-dependent reduction in swelling, comparable to standard NSAIDs like indomethacin .
- In Vitro COX Inhibition : Another investigation evaluated the inhibitory effects of related compounds on COX-1 and COX-2 enzymes. The results showed that certain derivatives had a higher selectivity for COX-2 over COX-1, which is desirable for minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Properties
Molecular Formula |
C10H18N2O2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N-cyclopropyl-N-ethylacetamide |
InChI |
InChI=1S/C10H18N2O2/c1-2-12(8-3-4-8)10(13)7-14-9-5-11-6-9/h8-9,11H,2-7H2,1H3 |
InChI Key |
FRWGQEASGDSYDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CC1)C(=O)COC2CNC2 |
Origin of Product |
United States |
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